![molecular formula C22H20ClN5O2S B2676337 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 894037-47-9](/img/structure/B2676337.png)
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide
Beschreibung
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core linked to a 4-chlorophenyl group and an oxalamide moiety substituted with a 3,4-dimethylphenyl group. The thiazolo-triazole scaffold is known for its pharmacological versatility, particularly in cardiovascular and anti-inflammatory applications . The 4-chlorophenyl substituent enhances metabolic stability and hydrophobic interactions, while the oxalamide linker likely contributes to hydrogen-bonding interactions with biological targets. This compound’s synthesis likely follows established methods for thiazolo-triazole derivatives, involving cyclization of thioamide precursors and subsequent functionalization .
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-3-8-17(11-14(13)2)25-21(30)20(29)24-10-9-18-12-31-22-26-19(27-28(18)22)15-4-6-16(23)7-5-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQXLMQDAWWAEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-chlorophenyl isothiocyanate with a suitable amine under reflux conditions.
Construction of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine hydrate and an appropriate aldehyde to form the triazole ring.
Linking the Thiazole-Triazole Moiety to Oxalamide: The final step involves coupling the thiazole-triazole intermediate with 3,4-dimethylaniline in the presence of oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or alkylating agents under acidic or basic conditions.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the triazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
General Synthetic Steps
- Formation of Thiazole Ring : Reacting appropriate thioketones with α-bromoketones.
- Triazole Formation : Utilizing cyclization reactions involving azides or hydrazines.
- Oxalamide Synthesis : Condensing the resulting amines with oxalic acid derivatives.
Antimicrobial Activity
Compounds featuring similar thiazolo[3,2-b][1,2,4]triazole scaffolds have demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that these compounds can inhibit cell proliferation by targeting essential metabolic pathways in microorganisms.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of oxalamide have shown promising results against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Anticancer Screening : A study evaluated compounds based on their ability to inhibit growth in estrogen receptor-positive breast cancer cells (MCF7). Results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells .
- Molecular Docking Studies : In silico studies have been conducted to predict binding affinities of these compounds to target proteins involved in cancer progression and microbial resistance . These studies provide insights into the mechanism of action and potential therapeutic targets.
Wirkmechanismus
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives studied for vasodilatory activity. Key structural variations among analogues include:
Substituents on the thiazolo-triazole core :
- The 4-chlorophenyl group in the target compound contrasts with other aryl groups (e.g., 4-methylphenyl, unsubstituted phenyl) in analogues. Chlorine’s electron-withdrawing nature may enhance binding affinity to vascular smooth muscle receptors compared to electron-donating methyl groups .
Linker and terminal groups: The oxalamide group in the target compound differs from esters or amides in other derivatives.
Pharmacological Activity Trends
In the seminal study by Demirayak et al. (1993), all synthesized thiazolo-triazole derivatives exhibited vasodilatory activity in vitro, but potency varied with substituents . For example:
- Electron-withdrawing groups (e.g., 4-chlorophenyl) correlated with higher activity compared to electron-donating groups (e.g., 4-methylphenyl), likely due to enhanced receptor interaction and solubility-lipophilicity balance.
- Bulkier substituents (e.g., 3,4-dimethylphenyl on oxalamide) may improve selectivity by reducing off-target effects.
Table 1: Qualitative Comparison of Key Analogues
Research Findings and Implications
Key Observations
The 4-chlorophenyl group is critical for maximizing vasodilatory efficacy, as evidenced by its prevalence in high-performing analogues .
The oxalamide linker’s rigidity may restrict conformational flexibility, favoring target engagement over non-specific interactions.
Biologische Aktivität
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. This compound exhibits a variety of biological activities, making it a significant subject of research in medicinal chemistry. The following sections detail its biological activity, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
- Molecular Formula : C21H17ClN5O2S
- Molecular Weight : 457.9 g/mol
- CAS Number : 894038-12-1
The compound features a thiazolo[3,2-b][1,2,4]triazole ring fused with an oxalamide moiety. This unique structural arrangement contributes to its diverse biological activities.
Antifungal Activity
Recent studies highlight the antifungal potential of 1,2,4-triazole derivatives. The presence of the triazole ring is crucial for their activity against various fungal strains. For instance, compounds structurally similar to this compound have demonstrated significant antifungal properties against pathogens such as Candida and Aspergillus species .
Anticancer Activity
The compound has shown promise in anticancer research. Triazoles are known for their ability to inhibit specific enzymes involved in cancer progression. Studies indicate that similar compounds can induce apoptosis in cancer cells through pathways involving cyclooxygenase inhibition . The oxalamide group may enhance this activity by improving solubility and cellular uptake.
Antibacterial Activity
In addition to antifungal and anticancer properties, derivatives of 1,2,4-triazoles have exhibited antibacterial effects. Research has documented their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
Structural Feature | Impact on Activity |
---|---|
Thiazole Ring | Enhances antifungal activity by interacting with fungal enzymes. |
Triazole Moiety | Essential for broad-spectrum antifungal and antibacterial properties. |
Oxalamide Group | Improves solubility and bioavailability; may enhance anticancer effects. |
Chlorophenyl Substitution | Increases lipophilicity and potential for membrane penetration. |
Case Studies and Research Findings
A review of literature reveals several case studies demonstrating the efficacy of triazole derivatives:
- Antifungal Efficacy : A study published in PubMed Central found that certain 1,2,4-triazole derivatives exhibited IC50 values in the low micromolar range against Candida albicans, indicating potent antifungal activity .
- Anticancer Properties : Research conducted on triazole derivatives revealed that they could induce cell cycle arrest and apoptosis in various cancer cell lines through modulation of apoptotic pathways .
- Bacterial Resistance : A comparative study showed that triazole compounds had comparable or superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .
Q & A
Q. What are the key considerations for optimizing the synthetic yield of this compound?
The synthesis of structurally related oxalamide and thiazolo-triazole derivatives often involves multi-step reactions with challenges in stereochemical control and purification. For example, in the synthesis of analogous compounds (e.g., compound 13 in ), yields ranged from 36% to 53%, influenced by reaction temperature (70–80°C), solvent choice (e.g., PEG-400), and catalyst selection (e.g., Bleaching Earth Clay). To optimize yield, researchers should:
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Key techniques include:
- 1H NMR : To confirm substituent integration and coupling patterns (e.g., δH 1.10–2.20 ppm for aliphatic protons, aromatic protons at δH 7.41–7.82 ppm in DMSO-d6) .
- LC-MS (APCI+) : To verify molecular weight (e.g., observed m/z 479.12 vs. calculated 478.14 for compound 13 ) and detect impurities .
- HPLC : To assess purity (>90% is typical for advanced intermediates) .
Q. How can researchers address solubility challenges during in vitro assays?
Oxalamide derivatives often exhibit poor aqueous solubility. Strategies include:
- Using co-solvents like DMSO (≤1% v/v) to enhance dissolution without cytotoxicity.
- Preparing stable dispersions via sonication or nano-formulation techniques.
- Validating solubility profiles using dynamic light scattering (DLS) .
Advanced Research Questions
Q. What pharmacological mechanisms are plausible for this compound, based on structural analogs?
Oxalamide derivatives (e.g., S336 in ) target receptors such as hTAS1R1/hTAS1R3 or HIV-1 entry inhibitors. For this compound:
Q. How can researchers resolve contradictory data in stereoisomer formation during synthesis?
Stereochemical mixtures (e.g., compound 14 in ) arise from chiral centers in thiazole or triazole rings. Mitigation strategies:
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Advanced SAR analysis involves:
- Docking simulations : To predict binding modes with targets like HIV-1 gp120 (PDB ID: 4TVP) .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values for 4-chlorophenyl) with bioactivity.
- DFT calculations : To map electron density distributions in the oxalamide linker and heterocyclic core .
Q. How can researchers characterize and mitigate by-products in large-scale synthesis?
Common by-products include hydrolyzed esters or oxidized thiazole rings. Approaches:
- GC-MS or HRMS : Identify low-abundance impurities (<0.1%).
- Process optimization : Reduce reaction time or oxygen exposure to prevent oxidation.
- Purification : Use flash chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) .
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying antiviral potency despite structural homology?
Discrepancies may arise from:
- Subtle differences in substituent positioning (e.g., 4-chlorophenyl vs. 3,4-dimethylphenyl groups altering steric bulk).
- Solubility differences : Hydrophobic groups may reduce cellular uptake despite in vitro potency.
- Metabolic stability : Methyl groups in the 3,4-dimethylphenyl moiety could enhance resistance to CYP450-mediated degradation .
Methodological Resources
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.